molecular formula C9H12BNO2 B13463403 (6-Cyclobutylpyridin-3-yl)boronic acid

(6-Cyclobutylpyridin-3-yl)boronic acid

Cat. No.: B13463403
M. Wt: 177.01 g/mol
InChI Key: WDFLDISRZMBYPE-UHFFFAOYSA-N
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Description

(6-Cyclobutylpyridin-3-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a pyridine ring substituted with a cyclobutyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclobutylpyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and broad applicability .

Comparison with Similar Compounds

Uniqueness: (6-Cyclobutylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclobutyl group and a pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This combination of structural features makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(6-cyclobutylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BNO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7,12-13H,1-3H2

InChI Key

WDFLDISRZMBYPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2CCC2)(O)O

Origin of Product

United States

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